An In-depth Technical Guide to 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine
An In-depth Technical Guide to 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine
CAS Number: 127562-53-2
This technical guide provides a comprehensive overview of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine, a molecule of interest for researchers, scientists, and professionals in drug development. This document details its chemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on its structural motifs.
Introduction
4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine is a heterocyclic compound featuring a morpholine ring attached to a spirocyclic ketal. The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] It is found in numerous approved drugs and is explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The 1,4-dioxaspiro[4.5]decane scaffold provides a rigid, three-dimensional structure that can be advantageous for specific receptor binding and exploring novel chemical space in drug design.
This guide will focus on the synthesis of this compound via reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one and explore its potential as a building block in the development of new therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties for the starting material and the target compound are presented below. Please note that while the data for the starting material is well-documented, some properties for 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine are estimated based on its structure and data from analogous compounds.
| Property | 1,4-Dioxaspiro[4.5]decan-8-one | 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine |
| CAS Number | 4746-97-8 | 127562-53-2[5][6] |
| Molecular Formula | C₈H₁₂O₃ | C₁₂H₂₁NO₃[5] |
| Molecular Weight | 156.18 g/mol | 227.30 g/mol |
| Appearance | White to beige crystalline powder | Estimated: Colorless to pale yellow oil or solid |
| Melting Point | 70-73 °C[7] | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in chloroform & methanol[7] | Estimated: Soluble in common organic solvents |
| Purity (Typical) | ≥98% | ≥99%[5] |
Synthesis and Experimental Protocols
The most direct and widely employed method for the synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine is the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one with morpholine.[8][9] This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.
Proposed Synthetic Pathway: Reductive Amination
Caption: Synthetic pathway for 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine.
Detailed Experimental Protocol
This protocol is an adapted general procedure for the reductive amination of cyclic ketones with secondary amines.
Materials:
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1,4-Dioxaspiro[4.5]decan-8-one
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Morpholine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous dichloromethane (10 mL/mmol), add morpholine (1.2 eq).
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
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Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to afford 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine.
Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired yield and purity.
Synthetic Workflow Diagram
Caption: Experimental workflow for the synthesis of the target compound.
Potential Biological Significance and Applications
While specific biological data for 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine is not extensively available in the public domain, the structural components of the molecule suggest several areas of potential therapeutic interest.
The morpholine ring is a privileged scaffold in medicinal chemistry, contributing to improved pharmacokinetic profiles and exhibiting a wide range of biological activities.[1][2] Morpholine derivatives have been investigated as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][4][10]
The spirocyclic core of the molecule introduces a rigid, three-dimensional structure. Such scaffolds are of significant interest in drug design as they can lead to improved binding affinity and selectivity for biological targets by presenting substituents in a well-defined spatial orientation.
Given these features, 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine could serve as a valuable building block for the synthesis of novel compounds with potential applications in various therapeutic areas.
Logical Relationship in Drug Discovery
Caption: Potential role in a drug discovery pipeline.
Conclusion
4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine (CAS: 127562-53-2) is a compound with significant potential for application in medicinal chemistry and drug discovery. Its synthesis can be readily achieved through the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one. The combination of the pharmacologically important morpholine moiety and the structurally rigid spirocyclic core makes this molecule an attractive starting point for the development of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 6. 4-(1,4-диоксаспиро[4.5]декан-8-ил)морфолин CAS#: 127562-53-2 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]
- 7. 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 [chemicalbook.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]

